Methyl 4-methyl-4-nitropentanoate
Overview
Description
Methyl 4-methyl-4-nitropentanoate is an organic compound with the molecular formula C7H13NO4 and a molar mass of 175.184 g/mol . . This compound is used as an intermediate in various chemical syntheses and has applications in different scientific fields.
Scientific Research Applications
Methyl 4-methyl-4-nitropentanoate has several scientific research applications:
Safety and Hazards
“Methyl 4-methyl-4-nitropentanoate” is classified as a skin irritant (Category 2) and an eye irritant (Category 2). It can also cause specific target organ toxicity through single exposure (Category 3) . Precautionary measures include washing thoroughly after handling, wearing protective gear, avoiding breathing dust/fume/gas/mist/vapours/spray, and using only outdoors or in a well-ventilated area .
Mechanism of Action
Mode of Action
Nitro compounds, in general, can undergo biotransformation in the body to produce reactive intermediates, which can interact with cellular macromolecules
Pharmacokinetics
The compound’s physical properties such as its boiling point (79 °c/1 mmhg) and density (1114 g/mL at 25 °C) suggest that it may have certain bioavailability characteristics .
Preparation Methods
Methyl 4-methyl-4-nitropentanoate can be synthesized through several methods. One common synthetic route involves the esterification of 4-methyl-4-nitropentanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester. Industrial production methods may involve continuous flow processes to enhance efficiency and yield .
Chemical Reactions Analysis
Methyl 4-methyl-4-nitropentanoate undergoes various chemical reactions, including:
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, lithium aluminum hydride, sodium hydroxide, and hydrochloric acid . Major products formed from these reactions include 4-methyl-4-aminopentanoic acid, 4-methyl-4-nitropentanoic acid, and various substituted derivatives .
Comparison with Similar Compounds
Methyl 4-methyl-4-nitropentanoate can be compared with other similar compounds such as methyl 4-nitrobutyrate and methyl 4-nitrovalerate . These compounds share similar structural features but differ in the length of the carbon chain and the position of the nitro group. This compound is unique due to the presence of a methyl group at the 4-position, which can influence its reactivity and applications .
Properties
IUPAC Name |
methyl 4-methyl-4-nitropentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4/c1-7(2,8(10)11)5-4-6(9)12-3/h4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MROVMGGCWUQHMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC(=O)OC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30289780 | |
Record name | Methyl 4-methyl-4-nitropentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30289780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16507-02-1 | |
Record name | Methyl 4-methyl-4-nitropentanoate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63913 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 4-methyl-4-nitropentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30289780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 4-methyl-4-nitropentanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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